molecular formula C15H14N2O4S B2886751 N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide CAS No. 724735-12-0

N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide

Cat. No. B2886751
CAS RN: 724735-12-0
M. Wt: 318.35
InChI Key: KDGRLHBTRZLLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide, commonly known as MNSA, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamides and is known for its potential therapeutic applications. MNSA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

  • Synthesis and Antimalarial Activity:

    • N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide has been studied for its potential in antimalarial activity. Research involving its analogues demonstrates promising antimalarial properties against Plasmodium berghei in mice and potential for clinical trial in humans (Werbel et al., 1986).
  • Catalytic Hydrogenation in Dye Production:

    • The compound plays a role in the green synthesis of important intermediates for the production of azo disperse dyes. Its hydrogenation to N-(3-amino-4-methoxyphenyl)acetamide has been explored, with high selectivity and efficiency noted in the process (Zhang Qun-feng, 2008).
  • Role in Anticancer Drug Synthesis:

    • It is a key intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of an anticancer drug Amsacrine. This showcases its relevance in the development of cancer therapies (Robin et al., 2002).
  • Enantioselective Synthesis Applications:

    • The compound is used in site- and enantioselective intramolecular C-H insertion reactions. Such reactions are crucial for the synthesis of certain pharmaceutical compounds, including the short-step synthesis of (R)-(−)-baclofen (Anada & Hashimoto, 1998).
  • Corrosion Inhibition Studies:

    • Research has been conducted on derivatives of N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide for their potential as corrosion inhibitors. The presence of methoxy and nitro substituents has been found to significantly influence the inhibition efficiency in the acidic corrosion of mild steel (Mishra et al., 2018).
  • Application in Cell Viability and NADH Assays:

    • A water-soluble tetrazolium salt derivative of this compound has been synthesized and used as a sensitive chromogenic indicator for NADH, as well as a cell viability indicator in biological assays (Ishiyama et al., 1997).
  • Environmental Contaminant Degradation:

    • The compound has been implicated in studies concerning the degradation of environmental contaminants, such as p-Nitrophenol. This emphasizes its potential application in environmental remediation technologies (Kitagawa et al., 2004).
  • Interactions with DNA and Bacterial Cells:

    • A cationic polymer containing a derivative of this compound has been synthesized and studied for its ability to interact with DNA and bacterial cells. Its application in biological systems could be significant, particularly in the fields of biotechnology and medicine (Sobolčiak et al., 2013).

properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-phenylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-21-14-8-7-11(17(19)20)9-13(14)16-15(18)10-22-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGRLHBTRZLLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-nitrophenyl)-2-(phenylthio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.